![molecular formula C10H15N3 B15071175 2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B15071175.png)
2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of a broader class of fused pyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of ATR kinase, a protein involved in the DNA damage response. By inhibiting ATR kinase, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine: Another fused pyrimidine derivative with similar biological activities.
Thieno[3,2-D]pyrimidine: Known for its selective inhibition of ATR kinase.
Pyrrolo[1,2-B][1,2,4]triazole: Studied for its necroptosis inhibitory activity.
Uniqueness
2-Ethyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine stands out due to its specific structural features and potent biological activities. Its ability to inhibit ATR kinase with high specificity makes it a promising candidate for further research and development in cancer therapy .
Eigenschaften
Molekularformel |
C10H15N3 |
|---|---|
Molekulargewicht |
177.25 g/mol |
IUPAC-Name |
2-ethyl-7,7-dimethyl-5,6-dihydropyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H15N3/c1-4-8-11-5-7-6-12-10(2,3)9(7)13-8/h5,12H,4,6H2,1-3H3 |
InChI-Schlüssel |
WJOWZGGJYZRWMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=C2CNC(C2=N1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



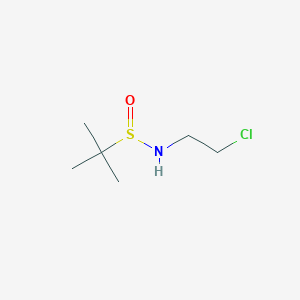

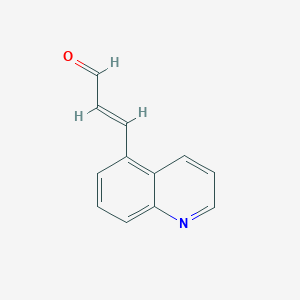
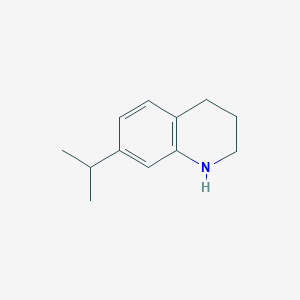
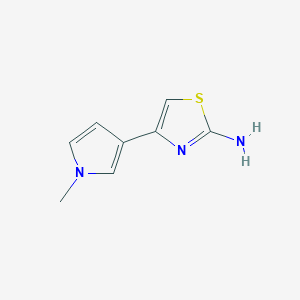

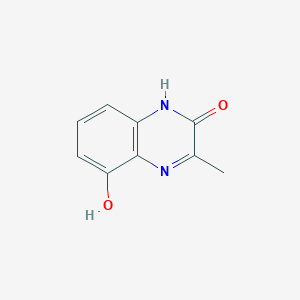
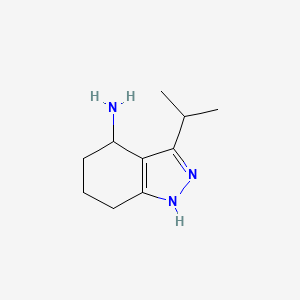
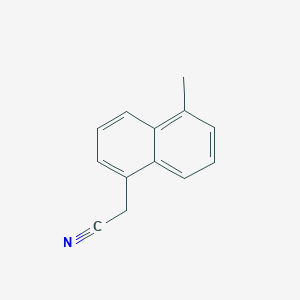


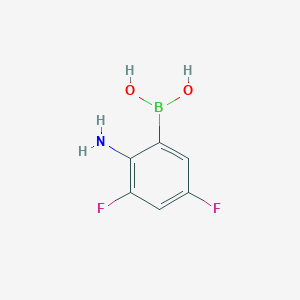
![3-Methyl-2-(methylsulfanyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B15071178.png)
